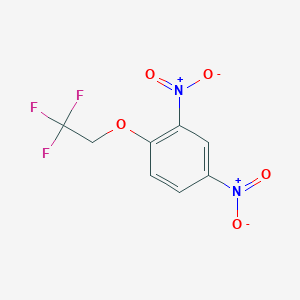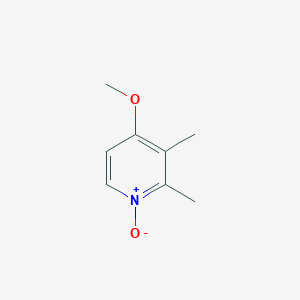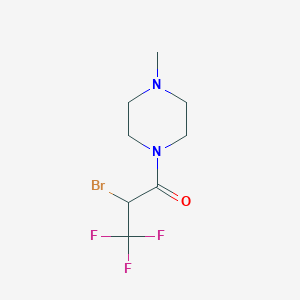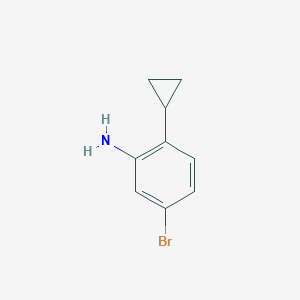![molecular formula C8H6FNOS B3030979 (4-Fluorobenzo[d]thiazol-2-yl)methanol CAS No. 1188025-81-1](/img/structure/B3030979.png)
(4-Fluorobenzo[d]thiazol-2-yl)methanol
説明
“(4-Fluorobenzo[d]thiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1188025-81-1 . It has a molecular weight of 184.21 and its IUPAC name is (4-fluoro-1H-1lambda3-benzo[d]thiazol-2-yl)methanol .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H7FNOS/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-3,11-12H,4H2 . This code provides a specific description of the molecule’s structure.科学的研究の応用
Solvatomorphism in Biological Compounds
Solvatomorphism of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole Chloride (FABT) was studied, highlighting the structural changes mostly induced by hydrogen bond interactions with chloride anions and solvent molecules, including methanol. These structural changes in crystals grown from different alcohol solutions significantly affect the properties of crystal lattices, demonstrating the compound's diverse applicability in biological and chemical research (Kamiński et al., 2010).
Spectroscopic Studies and Molecular Aggregation
Spectroscopic studies of molecular aggregation of compounds in organic solvent solutions, including methanol, showcased fluorescence effects related to aggregation processes. These findings underline the significant role of the solvent and molecular structure in determining the properties of compounds, which is crucial for designing molecules with desired properties and understanding their behavior in various environments (Matwijczuk et al., 2016).
Catalysis and Oxidation Reactions
Research involving (4-Fluorobenzo[d]thiazol-2-yl)methanol in the context of catalysis demonstrated its potential in improving the efficiency and stability of catalysts. For instance, a study detailed the encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency and reusability as a catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Fluorescence Analysis in Monocrystals and Solutions
A study on fluorescence analysis of ionic and nonionic forms of a compound related to this compound in monocrystals and solutions found significant conformational changes affecting fluorescence. This has implications for rapid analysis of conformational changes in similar molecules, which can be crucial in fields like biochemistry and molecular diagnostics (Matwijczuk et al., 2015).
Magnetic Properties and Structural Analysis
Investigations into the structural and magnetic properties of compounds involving this compound derivatives revealed insights into how modifications at the molecular level can significantly influence material properties. This is particularly relevant for materials science, where understanding and controlling these properties are vital for developing new materials for specific applications (Liu et al., 2017).
Adsorption Kinetics and Gas/Vapor Separations
Research on adsorption kinetics driven gas/vapor separations highlighted the use of this compound-related compounds in constructing metal-organic frameworks (MOFs) with selective adsorption properties. These findings are crucial for environmental and analytical applications where selective adsorption and separation of specific gases or vapors are required (Xue et al., 2015).
BSA Binding Studies and Antifungal Potency
A new imine-based molecule related to this compound was synthesized and characterized, with Hirshfeld surface analysis ensuring the existence of intermolecular interactions in the structure. The compound showed potent antifungal activity and was studied for its interaction with bovine serum albumin (BSA), indicating potential applications in pharmaceuticals and biochemistry (Kumar et al., 2017).
Safety and Hazards
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
特性
IUPAC Name |
(4-fluoro-1,3-benzothiazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGRSEZYXONOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856443 | |
| Record name | (4-Fluoro-1,3-benzothiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188025-81-1 | |
| Record name | (4-Fluoro-1,3-benzothiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)



![tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate](/img/structure/B3030914.png)


![3-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3030918.png)
